molecular formula C9H8BrClO B14587445 1-Bromo-3-chloro-1-phenylpropan-2-one CAS No. 61629-50-3

1-Bromo-3-chloro-1-phenylpropan-2-one

Cat. No.: B14587445
CAS No.: 61629-50-3
M. Wt: 247.51 g/mol
InChI Key: XITZQOQQZUTQKN-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-1-phenylpropan-2-one is an organic compound with the molecular formula C9H8BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a phenylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-1-phenylpropan-2-one can be synthesized through the halogenation of 1-phenylpropan-2-one. The process typically involves the use of bromine and chlorine under controlled conditions to introduce the halogen atoms into the molecule. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-1-phenylpropan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylpropan-2-one derivatives.

    Reduction: 1-Bromo-3-chloro-1-phenylpropan-2-ol.

    Oxidation: 1-Bromo-3-chloro-1-phenylpropanoic acid.

Scientific Research Applications

1-Bromo-3-chloro-1-phenylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-1-phenylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The halogen atoms in the compound make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. Additionally, the carbonyl group can participate in redox reactions, further expanding the compound’s reactivity profile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: A simpler halogenated compound with similar reactivity but lacking the phenyl group.

    2-Bromo-1-(3-chlorophenyl)propan-1-one: A structurally similar compound with the halogen atoms positioned differently on the phenylpropane backbone.

    1-Bromo-3-phenylpropane: A related compound with only a bromine atom and no chlorine.

Uniqueness

1-Bromo-3-chloro-1-phenylpropan-2-one is unique due to the presence of both bromine and chlorine atoms on the same molecule, which enhances its reactivity and versatility in chemical synthesis

Properties

CAS No.

61629-50-3

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-bromo-3-chloro-1-phenylpropan-2-one

InChI

InChI=1S/C9H8BrClO/c10-9(8(12)6-11)7-4-2-1-3-5-7/h1-5,9H,6H2

InChI Key

XITZQOQQZUTQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)CCl)Br

Origin of Product

United States

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